3-Fluorodihydro-2H-pyran-4(3H)-one

Conformational analysis Physical organic chemistry NMR spectroscopy

3-Fluorodihydro-2H-pyran-4(3H)-one (CAS 624734-19-6, synonym: 3-fluorotetrahydropyran-4-one) is a heterocyclic fluorinated ketone with molecular formula C5H7FO2 and molecular weight 118.11 g/mol. This compound features a six-membered tetrahydropyran ring bearing a carbonyl group at the C-4 position and a single fluorine substituent at the C-3 position, creating a stereogenic center that yields racemic mixtures in its non-enantiopure commercial forms.

Molecular Formula C5H7FO2
Molecular Weight 118.11 g/mol
CAS No. 624734-19-6
Cat. No. B1359750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorodihydro-2H-pyran-4(3H)-one
CAS624734-19-6
Molecular FormulaC5H7FO2
Molecular Weight118.11 g/mol
Structural Identifiers
SMILESC1COCC(C1=O)F
InChIInChI=1S/C5H7FO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2
InChIKeyQORMSHMHGGKSSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluorodihydro-2H-pyran-4(3H)-one (CAS 624734-19-6): Chemical Identity and Core Specifications for Procurement


3-Fluorodihydro-2H-pyran-4(3H)-one (CAS 624734-19-6, synonym: 3-fluorotetrahydropyran-4-one) is a heterocyclic fluorinated ketone with molecular formula C5H7FO2 and molecular weight 118.11 g/mol [1]. This compound features a six-membered tetrahydropyran ring bearing a carbonyl group at the C-4 position and a single fluorine substituent at the C-3 position, creating a stereogenic center that yields racemic mixtures in its non-enantiopure commercial forms . The compound exists as a colorless to yellow liquid at ambient temperature with a boiling point of 156.9°C at 760 mmHg, density of 1.15 g/cm³, and flash point of 48°C . Commercial availability spans multiple purity grades (typically 95% to 98% by HPLC) from established research chemical suppliers, with storage specifications requiring 2-8°C conditions .

Why 3-Fluorodihydro-2H-pyran-4(3H)-one Cannot Be Substituted with Non-Fluorinated or Alternative Halogenated Analogs


Generic substitution of 3-fluorodihydro-2H-pyran-4(3H)-one with non-fluorinated tetrahydropyran-4-one, 3-chloro analogs, or 3-bromo derivatives is scientifically unsound due to fundamental differences in conformational behavior, physicochemical properties, and downstream synthetic utility. The introduction of the fluorine atom at the C-3 position imparts specific electronic effects that alter the compound's conformational equilibrium in ways not predicted by simple halogen substitution patterns [1]. Critically, the fluorine atom serves as a synthetic handle for subsequent transformations—including its demonstrated utility as a protected precursor to alkylfluoro-α,β-(E)-unsaturated ketones via ring-cleavage reactions [2]—a reactivity profile that cannot be replicated by chloro or bromo analogs. Furthermore, the documented conformational behavior of this compound, characterized by the unexpected absence of the O-C-C-F gauche effect despite endocyclic oxygen presence [3], distinguishes it from both its parent non-fluorinated ketone and other 2-fluorocyclohexanone derivatives, making simple analog substitution pharmacologically and synthetically unreliable.

Quantitative Differentiation Evidence: 3-Fluorodihydro-2H-pyran-4(3H)-one vs. Closest Structural Analogs


Conformational Behavior Divergence: Absence of Expected O-C-C-F Gauche Effect Relative to 2-Fluorocyclohexanone

The introduction of an endocyclic oxygen in 2-fluorocyclohexanone to yield 3-fluorodihydro-2H-pyran-4(3H)-one was expected to create a gauche effect in the axial conformer along the O-C-C-F moiety, which would increase the axial population [1]. In contrast to 2-fluorocyclohexanone—which shows 87% equatorial preference in chloroform-d and 93% in methylene chloride-d2—3-fluorodihydro-2H-pyran-4(3H)-one exhibits only small changes in conformational populations, with no significant gauche effect induction [2]. The carbonyl group's hyperconjugation in the equatorial conformer overrides the expected gauche stabilization, despite experiencing strong dipolar repulsion with the fluorine atom [1]. This conformational anomaly is specific to the pyranone scaffold and is not observed in the carbocyclic analog.

Conformational analysis Physical organic chemistry NMR spectroscopy

Regioselective Synthetic Access via Gold(I)-Catalyzed Petasis-Ferrier Rearrangement

A one-pot gold(I)-catalyzed regioselective method for preparing 3-fluoro-tetrahydropyran-4-one derivatives from homopropargyl acetal substrates has been demonstrated [1]. The method proceeds via Petasis-Ferrier rearrangement/cyclization followed by electrophilic fluorination to install the fluorine atom regioselectively at the C-3 position [2]. The transformation is notable for its regioselectivity, with fluorine incorporation occurring specifically at the desired C-3 position. The 3-fluoro-pyran-4-one product subsequently acts as a protected precursor of alkylfluoro-α,β-(E)-unsaturated ketone, which is readily obtained by ring-cleavage—a synthetic versatility that non-fluorinated tetrahydropyran-4-ones lack [1].

Organofluorine synthesis Gold catalysis Heterocyclic chemistry

Industrial Relevance: Integration into Major Pharmaceutical Patent Portfolios

Downstream synthesis route analysis reveals that 3-fluorodihydro-2H-pyran-4(3H)-one has been incorporated into patent applications from major pharmaceutical organizations including Merck & Co. Inc. (WO2003/93231, WO2003/93266, WO2005/110409), Pfizer Inc. and Roche Holding AG (WO2013/20062, WO2013/130976, US2014/66453), Bristol-Myers Squibb Co. and Signal Pharm LLC (US2016/96841), C.H. Boehringer Sohn AG & Co. KG (WO2011/141474, WO2011/141477), and Abbott Laboratories Inc. (WO2013/10453) [1]. These patents span a timeframe from 2003 to 2016, indicating sustained industrial interest in this fluorinated pyranone scaffold as a synthetic intermediate across multiple therapeutic programs.

Medicinal chemistry Pharmaceutical intermediates Patent analysis

LogP and Physicochemical Profile Differentiation from Unsubstituted Tetrahydropyran-4-one

The introduction of a single fluorine atom at the C-3 position of tetrahydropyran-4-one produces a measured lipophilicity shift. 3-Fluorodihydro-2H-pyran-4(3H)-one exhibits a calculated LogP value of 0.31390 and computed XLogP3 of 0 . Alternative computational sources report LogP of -0.66 . In contrast, the unsubstituted tetrahydropyran-4-one (CAS 29943-42-8) has a reported XLogP3 of -0.8 [1]. The fluorine substitution therefore increases lipophilicity by approximately 0.5 to 1.1 LogP units depending on the calculation method employed. This lipophilicity modulation is a direct consequence of fluorine's unique electronic properties and is not replicated equivalently by other halogen substituents due to differing atomic radii and electronegativity values.

Lipophilicity ADME properties Physicochemical characterization

Optimal Research and Industrial Application Scenarios for 3-Fluorodihydro-2H-pyran-4(3H)-one Based on Evidence


Medicinal Chemistry: Fluorinated Heterocyclic Scaffold for Drug Discovery Programs Requiring Modulated Lipophilicity

Based on the documented LogP increase relative to non-fluorinated tetrahydropyran-4-one (ΔLogP ≈ +0.5 to +1.1 units), this compound is suitable for medicinal chemistry programs seeking to enhance membrane permeability without substantial molecular weight increase . The compound's integration into patent portfolios from Merck, Pfizer/Roche, and Bristol-Myers Squibb validates its utility as a pharmaceutical intermediate [1]. The unique conformational behavior—specifically the absence of the expected O-C-C-F gauche effect—provides a structurally distinct scaffold for probing fluorine-mediated conformational effects on target binding [2].

Organofluorine Synthesis: Protected Precursor to Alkylfluoro-α,β-(E)-unsaturated Ketones

The documented ability of 3-fluoro-tetrahydropyran-4-one derivatives to function as protected precursors of alkylfluoro-α,β-(E)-unsaturated ketones via ring-cleavage establishes this compound as a strategic building block for accessing fluorinated α,β-unsaturated ketone scaffolds [3]. This synthetic utility is unique to the fluorinated pyranone framework and cannot be achieved with non-fluorinated tetrahydropyran-4-ones or other halogenated analogs. The gold(I)-catalyzed regioselective synthetic methodology provides a reliable entry route to this compound class [3].

Physical Organic Chemistry: Probing Fluorine Conformational Effects in Heterocyclic Systems

The counterintuitive conformational behavior—where the expected O-C-C-F gauche effect is absent despite the presence of an endocyclic oxygen adjacent to a fluorine-bearing carbon—makes this compound a valuable model system for investigating fundamental fluorine stereoelectronic effects [2]. In contrast to 2-fluorocyclohexanone (which exhibits 87-93% equatorial preference in solution), this compound displays only small conformational population changes, attributed to carbonyl group hyperconjugation overriding the gauche stabilization [2]. This property is specifically tied to the pyranone ring system and the C-3 fluorine position.

Asymmetric Synthesis: Chiral Fluorinated Building Block via Enantiopure Forms

The presence of a stereogenic center at C-3 enables access to both (R)-3-fluorotetrahydro-4H-pyran-4-one (CAS 1266339-08-5) and (S)-3-fluorotetrahydro-4H-pyran-4-one (CAS 1638744-54-3) enantiopure forms . These enantiopure variants are commercially available for asymmetric synthesis applications. The undefined atom stereocenter count of 1 in the racemic commercial product indicates that researchers requiring stereochemically defined building blocks should specifically procure the enantiopure forms for chiral pool synthesis or asymmetric catalysis studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluorodihydro-2H-pyran-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.